molecular formula C10H11BrN2O B8213144 N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide

N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide

Cat. No.: B8213144
M. Wt: 255.11 g/mol
InChI Key: MICLOMKYBPOMGX-UHFFFAOYSA-N
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Description

N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclobutanecarboxamide moiety attached to a 4-bromopyridin-3-yl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide typically involves the reaction of 4-bromopyridine with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as bis(pinacolato)diboron, potassium acetate, and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dioxane . The reaction conditions often require heating and stirring to ensure complete conversion and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity starting materials. Industrial production may also involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Products are diverse aryl or alkyl derivatives of the original compound.

Scientific Research Applications

N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of enzymes like GSK-3β, inhibiting their activity and thereby modulating downstream signaling pathways involved in inflammation and neurodegeneration . This inhibition can lead to reduced production of pro-inflammatory cytokines and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromopyridin-3-yl)cyclobutanecarboxamide
  • N-(6-Bromopyridin-2-yl)cyclobutanecarboxamide

Uniqueness

N-(4-Bromopyridin-3-yl)cyclobutanecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it distinct from other bromopyridine derivatives and potentially more effective in certain applications.

Properties

IUPAC Name

N-(4-bromopyridin-3-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-8-4-5-12-6-9(8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICLOMKYBPOMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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